Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate
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Overview
Description
Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate is a chemical compound with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethyl ester group, an acetamido group, a chloro substituent, and a hydroxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate typically involves the esterification of 3-acetamido-5-chloro-2-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, nucleophilic solvents.
Major Products
Oxidation: Formation of 3-acetamido-5-chloro-2-oxobenzoate.
Reduction: Formation of 3-acetamido-5-chloro-2-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and acetamido groups can form hydrogen bonds with biological macromolecules, influencing their activity. The chloro substituent may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-acetamido-5-chloro-2-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-acetamido-5-chloro-2-hydroxybenzoic acid: The parent acid form of the compound.
Ethyl 3-amino-5-chloro-2-hydroxybenzoate: Similar structure but with an amino group instead of an acetamido group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an acetamido group and a chloro substituent enhances its potential for diverse chemical reactions and biological interactions .
Properties
IUPAC Name |
ethyl 3-acetamido-5-chloro-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-17-11(16)8-4-7(12)5-9(10(8)15)13-6(2)14/h4-5,15H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOZRPLLDCOQPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)NC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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